

# An In-depth Technical Guide to the Discovery and Synthesis of iGOT1-01

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## Compound of Interest

Compound Name: iGOT1-01

Cat. No.: B1674425

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

**iGOT1-01** is a novel small molecule inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), an enzyme integral to cellular metabolism and redox homeostasis. Identified through high-throughput screening, **iGOT1-01** has emerged as a valuable tool for studying the role of GOT1 in pathological conditions, particularly in cancers that exhibit metabolic rewiring, such as pancreatic ductal adenocarcinoma (PDAC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of **iGOT1-01**, intended for researchers and professionals in the field of drug discovery and development.

## Discovery of iGOT1-01

**iGOT1-01** was identified from a high-throughput screen of approximately 800,000 small molecules aimed at discovering inhibitors of GOT1 enzymatic activity.<sup>[1]</sup> The initial hit compound, 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide, demonstrated inhibitory activity against GOT1 and served as the starting point for medicinal chemistry optimization efforts. These efforts led to the development of more potent analogs, including **iGOT1-01**.

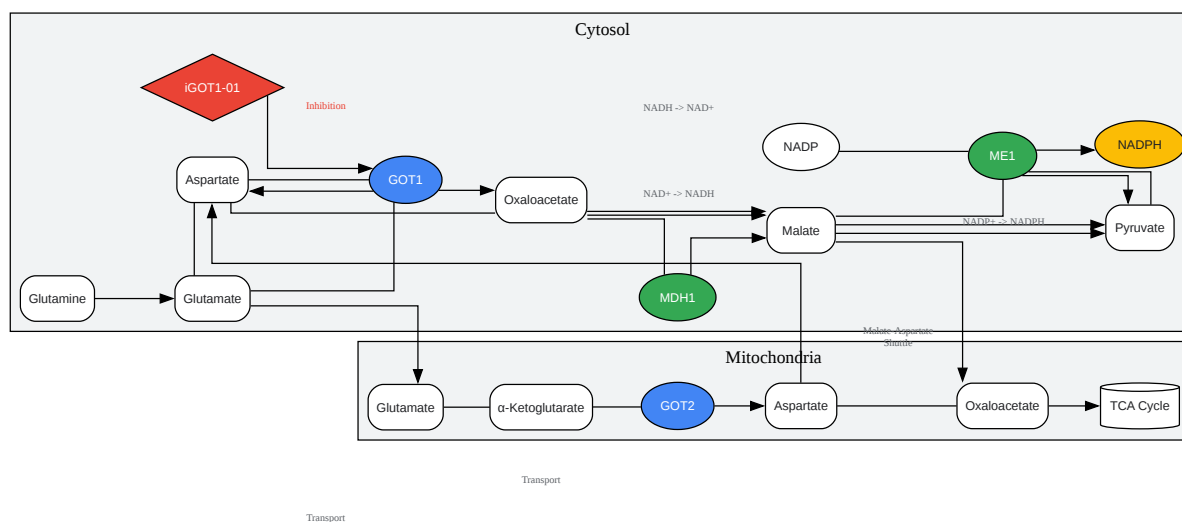
## Mechanism of Action

**iGOT1-01** functions as a competitive inhibitor of GOT1. In silico docking analyses and subsequent biochemical assays suggest that **iGOT1-01** competes for binding at the pyridoxal

5'-phosphate (PLP) cofactor site of the enzyme.[2][3] By occupying this site, **iGOT1-01** prevents the natural substrates, aspartate and  $\alpha$ -ketoglutarate, from binding and undergoing transamination. This inhibition disrupts the malate-aspartate shuttle and other metabolic pathways dependent on GOT1 activity.[2][3]

## Signaling Pathway

The following diagram illustrates the central role of GOT1 in cellular metabolism and the point of inhibition by **iGOT1-01**.



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Caption: Role of GOT1 in metabolism and inhibition by **iGOT1-01**.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **iGOT1-01**.

Table 1: In Vitro Inhibitory Activity

Assay Type	IC50 (μM)	Reference
GOT1/GLOX/HRP Assay	11.3	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
GOT1/MDH1 Assay	84.6 - 85	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>

Table 2: Pharmacokinetic Properties in Mice (20 mg/kg, oral)

Parameter	Value	Reference
Half-life (t1/2)	0.7 hours	<a href="#">[5]</a>
Maximum Concentration (Cmax)	4133 ng/mL	<a href="#">[5]</a>
Area Under the Curve (AUC0-24h)	11734 h*ng/mL	<a href="#">[5]</a>

## Experimental Protocols

Detailed methodologies for the key assays used in the characterization of **iGOT1-01** are provided below.

### GOT1/GLOX/HRP Coupled Enzymatic Assay

This assay measures GOT1 activity by coupling the production of glutamate to a fluorescent readout.

Principle:

- GOT1 catalyzes the conversion of aspartate and  $\alpha$ -ketoglutarate to oxaloacetate and glutamate.

- Glutamate oxidase (GLOX) then uses glutamate to produce  $\alpha$ -ketoglutarate and hydrogen peroxide ( $\text{H}_2\text{O}_2$ ).
- Horseradish peroxidase (HRP) utilizes the  $\text{H}_2\text{O}_2$  to oxidize a non-fluorescent substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin).

#### Protocol:

- Prepare a reaction mixture containing 4 mM aspartate, 0.5 mM  $\alpha$ -ketoglutarate, 80 nM GLOX, 0.5 units/mL HRP, and 1.285  $\mu\text{g/mL}$  Amplex Red reagent in a buffer of 200 mM HEPES (pH 7.4) and 200 mM KCl.
- Pre-incubate the reaction mixture and the GOT1 enzyme separately at 37°C.
- To initiate the reaction, add the GOT1 enzyme to the reaction mixture.
- Measure the increase in fluorescence kinetically using a plate reader with excitation at ~544 nm and emission at ~590 nm.

## GOT1/MDH1 Coupled Enzymatic Assay

This assay provides an orthogonal method to measure GOT1 activity by monitoring the consumption of NADH.

#### Principle:

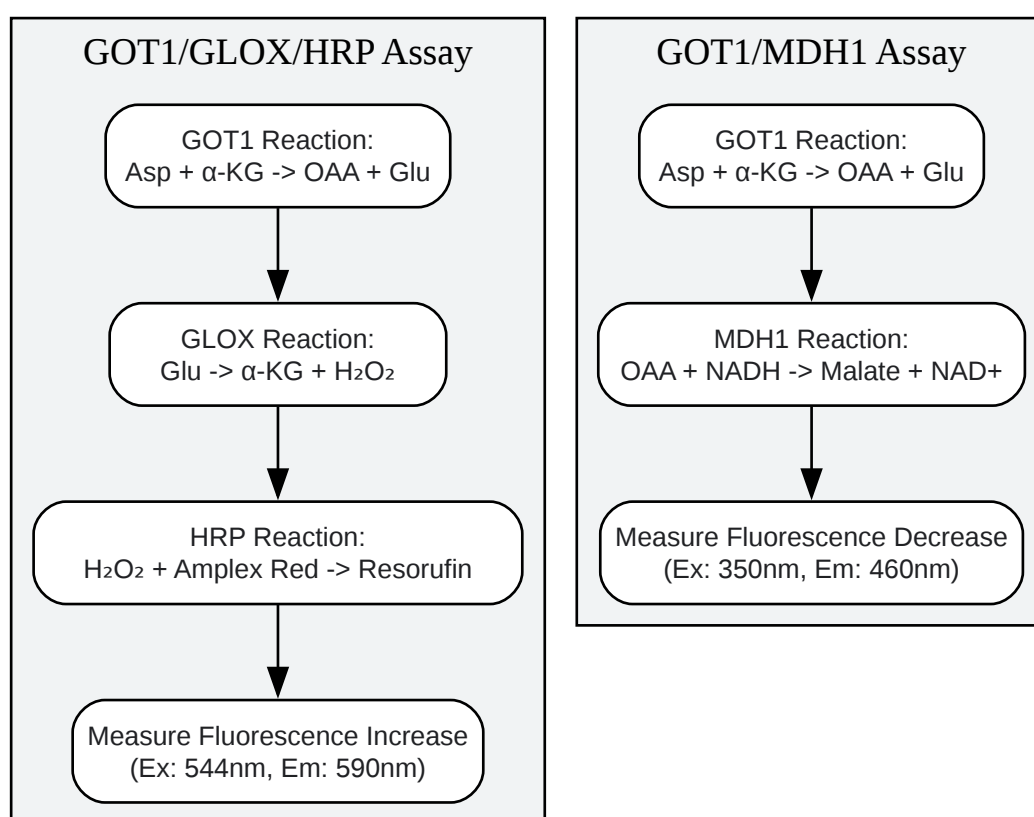
- GOT1 catalyzes the conversion of aspartate and  $\alpha$ -ketoglutarate to oxaloacetate and glutamate.
- Malate dehydrogenase 1 (MDH1) then reduces the oxaloacetate to malate, a reaction that consumes NADH.
- The decrease in NADH concentration is monitored by the loss of its fluorescence.

#### Protocol:

- Prepare a reaction mixture containing aspartate and  $\alpha$ -ketoglutarate at their  $K_m$  concentrations (4 mM and 0.5 mM, respectively).

- Add NADH to a final concentration of 250  $\mu$ M and MDH1 to a final concentration of 0.3  $\mu$ g/mL.
- Initiate the reaction by adding the GOT1 enzyme.
- Monitor the decrease in NADH fluorescence kinetically using a plate reader with excitation at ~350 nm and emission at ~460 nm.

## Experimental Workflow Diagram



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Caption: Workflow of key enzymatic assays for **iGOT1-01** characterization.

## Synthesis of iGOT1-01

The synthesis of **iGOT1-01**, chemically named N-(4-(1H-pyrazol-1-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, can be achieved through a convergent synthesis strategy. This involves the preparation of two key intermediates, 5-methyl-1-phenyl-1H-pyrazole-4-

carboxylic acid and 4-(1H-pyrazol-1-yl)aniline, followed by their coupling to form the final amide product.

## Synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This intermediate can be synthesized from ethyl acetoacetate and phenylhydrazine.

Protocol:

- React ethyl acetoacetate with N,N-Dimethylformamide dimethyl acetal to form the corresponding enamine.
- Cyclize the enamine with phenylhydrazine to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
- Hydrolyze the resulting ester using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification to precipitate the desired carboxylic acid.

## Synthesis of 4-(1H-pyrazol-1-yl)aniline

This aniline derivative can be prepared from 1-(4-nitrophenyl)-1H-pyrazole.

Protocol:

- Synthesize 1-(4-nitrophenyl)-1H-pyrazole from 4-fluoronitrobenzene and pyrazole.
- Reduce the nitro group of 1-(4-nitrophenyl)-1H-pyrazole to an amine using a reducing agent such as hydrazine hydrate in the presence of a palladium catalyst.

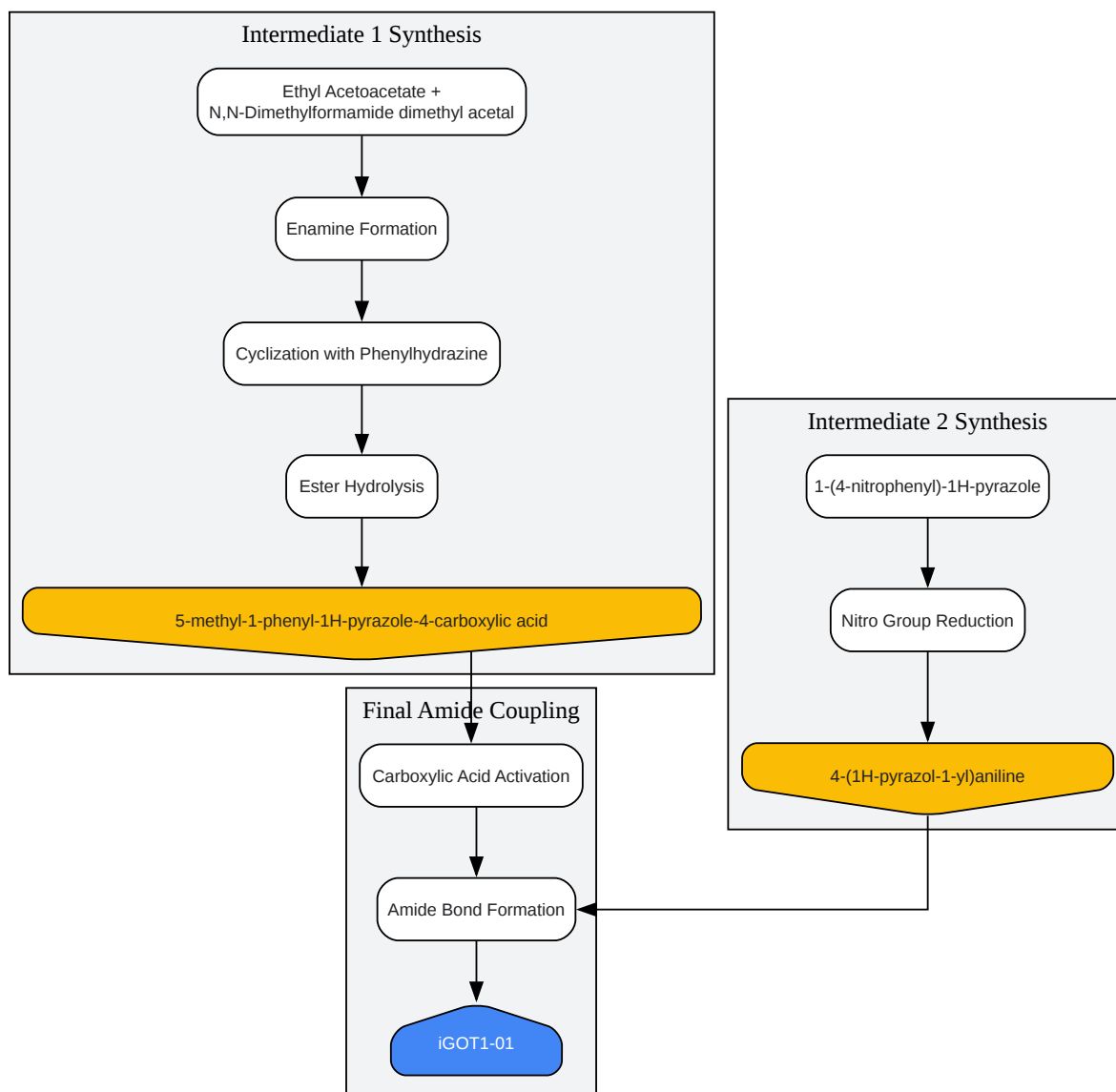
## Amide Coupling to form iGOT1-01

The final step involves the formation of an amide bond between the carboxylic acid and the aniline intermediates.

Protocol:

- Activate the carboxylic acid group of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid using a suitable coupling agent (e.g., HATU, HBTU, or by converting it to an acid chloride with thionyl chloride or oxalyl chloride).
- React the activated carboxylic acid with 4-(1H-pyrazol-1-yl)aniline in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF or DCM).
- Purify the crude product by column chromatography to obtain **iGOT1-01**.

## Synthesis Workflow Diagram



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